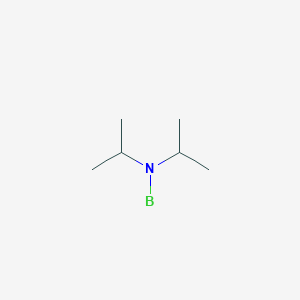

Diisopropylaminoborane

描述

属性

InChI |

InChI=1S/C6H14BN/c1-5(2)8(7)6(3)4/h5-6H,1-4H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXPFCDHJCIVDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B]N(C(C)C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14BN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Aminoboranes in Synthetic Chemistry and Materials Science

Aminoboranes, a class of compounds containing a bond between a nitrogen and a boron atom, have garnered considerable attention for their diverse applications. nih.gov Initially recognized for their potential in hydrogen storage due to their ability to release hydrogen gas upon heating, their utility has since expanded significantly. chemrevlett.comsmolecule.com

In the realm of synthetic chemistry , aminoboranes are valued as versatile reagents. chemrevlett.com They serve as precursors for the synthesis of various organoboron compounds, including boronic acids and their derivatives, which are crucial building blocks in cross-coupling reactions like the Suzuki-Miyaura coupling. purdue.eduresearchgate.net The tunable nature of aminoboranes, achieved by modifying the substituents on the nitrogen and boron atoms, allows for a high degree of control over their reactivity and selectivity. smolecule.com This has led to their use in a range of transformations, including the reduction of functional groups and the formation of carbon-boron bonds. purdue.eduorganic-chemistry.org

In materials science , aminoboranes are investigated for their potential in creating novel materials with unique properties. researchgate.net They are utilized as precursors for the synthesis of boron nitride ceramics and thin films. nih.govrsc.org Furthermore, research has explored their application in the development of molecular sensors and mechanochromic materials, which change their color in response to mechanical force. nih.gov The ability of aminoboranes to form stable complexes with transition metals also opens up possibilities in catalysis and the synthesis of advanced materials. smolecule.com The study of dihydrogen bonding in aminoborane (B14716983) crystals has provided insights into designing ductile and malleable organic materials. nih.gov

Diisopropylaminoborane As a Prominent Borane Reagent

Iodination/Dehydroiodination Sequences from Amine-Boranes

A more recent and rapid method for synthesizing aminoboranes involves a tandem iodination/dehydroiodination sequence starting from the corresponding amine-borane adduct. researchgate.netevitachem.comacs.orgnih.gov This approach circumvents the need for highly sensitive reagents like n-butyllithium. acs.orgnih.gov The process involves the reaction of the amine-borane with iodine, followed by an E2-type elimination promoted by a base. researchgate.netacs.orgnih.gov

The choice of the base is critical in determining whether the monomeric or dimeric form of the aminoborane (B14716983) is produced. researchgate.netacs.orgnih.gov For this compound, this methodology has been successfully applied to generate the monomeric form, which was then used in a one-pot palladium-catalyzed borylation of aryl halides. researchgate.netacs.orgnih.gov This method offers a scalable and potentially greener route to this compound and other aminoboranes. researchgate.netpurdue.edu

Considerations for Reagent Preparation and Storage in Research

This compound as a Selective Reducing Agent

This compound ((iPr)₂NBH₂) has emerged as a versatile and selective reducing agent in organic synthesis. Its reactivity can be modulated, particularly with the use of additives, allowing for the targeted reduction of various functional groups.

Reduction of Carbonyl Compounds and Esters to Alcohols

In addition to its utility in nitrile reductions, this compound, in the presence of catalytic amounts of LiBH₄ or LiBPh₄, is capable of reducing carbonyl compounds and esters to their corresponding alcohols. organic-chemistry.org The reduction of esters to primary alcohols is a valuable transformation in organic synthesis. While this compound can effect this conversion, the presence of the lithium salt catalyst is crucial for the reaction to proceed efficiently. organic-chemistry.org

This compound in Diverse Borylation Reactions

Beyond its role as a reducing agent, this compound serves as an important borylating agent, particularly in palladium-catalyzed reactions.

Palladium-Catalyzed Borylation of Aryl Halides (Bromides, Iodides, Triflates)

This compound has been successfully employed in the palladium-catalyzed borylation of aryl halides, including bromides, iodides, and triflates, to generate arylboronic acids after hydrolysis. organic-chemistry.orgacsgcipr.orgclockss.org This reaction, often referred to as a Miyaura-type borylation, provides a mild and efficient route to valuable organoboron compounds. acsgcipr.org The process typically involves the oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with the aminoborane (B14716983) and subsequent reductive elimination. acsgcipr.org

The reaction conditions are generally mild and tolerate a range of functional groups on the aryl halide, such as esters, ethers (methoxy groups), and amines. organic-chemistry.org This functional group tolerance makes it a valuable tool in the synthesis of complex molecules. The resulting aryl(diisopropylamino)borane adduct is typically not isolated but is directly hydrolyzed with acid to yield the corresponding arylboronic acid. clockss.org

| Aryl Halide/Triflate | Borylating Agent | Catalyst System | Product (after hydrolysis) |

| Aryl Bromides | This compound | Palladium catalyst | Arylboronic acids |

| Aryl Iodides | This compound | Palladium catalyst | Arylboronic acids |

| Aryl Triflates | This compound | Palladium catalyst | Arylboronic acids |

This article details the reactivity and mechanistic insights of this compound, a versatile reagent in organic synthesis. The focus is on its applications in the formation of boronic acids and C-H borylation reactions, highlighting its scope, functional group tolerance, and interactions with various catalytic systems.

1 Reactivity and Mechanistic Studies of this compound

1 Scope and Functional Group Tolerance

This compound (H₂B-N(iPr)₂) serves as a valuable boron source for the synthesis of boronic acids. Its utility has been demonstrated in palladium-catalyzed borylation reactions of aryl bromides, iodides, and triflates. The reactions with aryl bromides and iodides typically result in moderate to good yields of the corresponding boronic acids, while aryl triflates afford high yields. escholarship.org

A notable aspect of using this compound is its tolerance for various functional groups. For instance, palladium-catalyzed borylations of aryl bromides proceed efficiently in the presence of esters, fluorides, methoxy (B1213986) groups, and amines. organic-chemistry.org However, substrates containing a nitrile functional group exhibit different reactivity, which has spurred further investigation into the reactions of aminoboranes. organic-chemistry.orgescholarship.org In the presence of a catalytic amount of lithium borohydride, this compound can reduce nitriles to amines. organic-chemistry.orgorganic-chemistry.orgresearchgate.net This reactivity extends to the reduction of esters and carbonyl compounds to their corresponding alcohols. organic-chemistry.org

2 Reactions with Organometallic Reagents for Boronic Acid Synthesis

1 Grignard Reagents for Alkyl, Aryl, and Heteroaryl Boronic Acids

This compound readily reacts with Grignard reagents to form alkyl-, aryl-, and heteroaryl-(diisopropylamino)boranes at ambient temperatures. escholarship.orgclockss.orgresearchgate.net These intermediates are then hydrolyzed under mild acidic conditions to yield the corresponding boronic acids in good to excellent yields. escholarship.orgclockss.orgresearchgate.net The reaction is typically complete within an hour at 0°C. clockss.orgresearchgate.netgoogle.comgoogle.com

The reaction is believed to proceed through the formation of a bromomagnesium aryl(diisopropylamino)borohydride adduct, which then either disproportionates or transfers a hydride to another molecule of this compound. clockss.org A key advantage of this method is that Grignard reagents typically add only once to the this compound, preventing the formation of undesired byproducts. clockss.org

Below is a table summarizing the synthesis of various boronic acids using Grignard reagents and this compound.

| Grignard Reagent (R-MgBr) | Product Boronic Acid (R-B(OH)₂) | Yield (%) |

| Phenylmagnesium bromide | Phenylboronic acid | 95 |

| p-Tolylmagnesium bromide | p-Tolylboronic acid | 92 |

| o-Tolylmagnesium bromide | o-Tolylboronic acid | 89 |

| 2-Thienylmagnesium bromide | 2-Thienylboronic acid | 85 |

| n-Butylmagnesium bromide | n-Butylboronic acid | 88 |

| sec-Butylmagnesium bromide | sec-Butylboronic acid | 87 |

| Benzylmagnesium bromide | Benzylboronic acid | 75 |

| Data compiled from research findings. clockss.org |

2 Barbier Conditions for One-Pot Boronic Acid Synthesis

The borylation of organic halides using this compound can be conveniently carried out under Barbier conditions. escholarship.orgclockss.orgresearchgate.net This one-pot procedure involves the in situ formation of the Grignard reagent from an organic halide and magnesium metal, which is then trapped by this compound. clockss.orgresearchgate.net This method is advantageous as it circumvents the need for pre-forming the Grignard reagent and often avoids the use of low temperatures and expensive transition metal catalysts. clockss.orggoogle.com The resulting organo(diisopropylamino)borane is subsequently hydrolyzed to the boronic acid. clockss.orgresearchgate.net This approach has been successfully applied to the synthesis of a variety of boronic acids from aryl, vinyl, benzyl, and allylic halides. clockss.orggoogle.com

The following table presents the yields of boronic acids synthesized under Barbier conditions.

| Organic Halide | Product Boronic Acid | Yield (%) |

| Bromobenzene | Phenylboronic acid | 98 |

| 4-Bromotoluene | p-Tolylboronic acid | 96 |

| 2-Bromothiophene | 2-Thienylboronic acid | 90 |

| 1-Bromobutane | n-Butylboronic acid | 91 |

| Allyl bromide | Allylboronic acid | 78 |

| Data sourced from scientific literature. clockss.org |

3 Formation of B,B-Dialkyl(diisopropylamino)boranes

The reaction of this compound with two equivalents of a Grignard reagent leads to the formation of symmetrical B,B-dialkyl(diisopropylamino)boranes. escholarship.org This reaction is typically completed within one hour at room temperature. escholarship.org

Unsymmetrical B,B-dialkyl(diisopropylamino)boranes can also be synthesized. escholarship.org One strategy involves the sequential reaction of this compound, first with a sterically demanding Grignard reagent, followed by a less hindered one. escholarship.org Another approach is the reaction with a dialkylzinc reagent, which adds only once, followed by a subsequent reaction with a Grignard or organolithium reagent to introduce the second, different alkyl group. escholarship.org

3 Catalytic C-H Borylation of Arenes and Heteroarenes

Barbier Conditions for One-Pot Boronic Acid Synthesis

1 Iridium Complex Catalysis (e.g., N-Heterocyclic Carbene Ligands)

This compound has emerged as a useful boron source in the iridium-catalyzed C-H borylation of arenes and heteroarenes. beilstein-journals.orgnih.govresearchgate.net This method allows for the direct functionalization of unactivated C-H bonds, providing a pathway to valuable organoboron compounds. beilstein-journals.orgnih.gov

An effective catalytic system for this transformation involves an iridium(I) complex paired with an N-heterocyclic carbene (NHC) ligand, such as 1,3-dicyclohexylimidazol-2-ylidene (ICy). beilstein-journals.orgnih.govresearchgate.net The use of the Ir/ICy catalyst has been shown to be more efficient than systems employing common ligands like 4,4'-di-tert-butylbipyridine (dtbpy) or various phosphine (B1218219) ligands for the borylation of certain substrates. beilstein-journals.orgresearchgate.net The regioselectivity of the borylation is often governed by steric factors. beilstein-journals.org

The resulting aminoborylated products can be readily converted to the corresponding boronic acid derivatives by treatment with diols or diamines. beilstein-journals.orgnih.govresearchgate.net This two-step, one-pot process provides a versatile route to a wide range of organoboron compounds. beilstein-journals.org

The table below shows the effect of different ligands on the iridium-catalyzed C-H borylation of 1,2-dichlorobenzene (B45396) with this compound.

| Ligand | Yield of 2-Boryl-1,2-dichlorobenzene (%) |

| dtbpy | 0 |

| PPh₃ | 15 |

| P(o-tolyl)₃ | 21 |

| XPhos | 18 |

| IPr | 25 |

| ICy | 33 |

| Results are based on published research. beilstein-journals.orgresearchgate.net |

Conversion of Aminoborylated Products to Boronic Acid Derivatives

The aminoboryl group derived from this compound serves as a functional precursor to boronic acids. Following catalytic C-H borylation of arenes and heteroarenes with this compound, the resulting aminoborylated products can be efficiently transformed into their corresponding boronic acid derivatives. researchgate.netnih.gov This conversion is typically achieved through a straightforward treatment with suitable diols or diamines. nih.gov The lability of the aminoborylated intermediates makes them amenable to conversion into a variety of boron derivatives, often within a one-pot reaction sequence using appropriate protecting groups. researchgate.net

An alternative route involves the simple acid hydrolysis of organo(diisopropylamino)boranes to yield the corresponding boronic acids in good to excellent yields. researchgate.net This method has been successfully applied to synthesize alkyl, aryl, heteroaryl, and allyl boronic acids. researchgate.net Furthermore, a palladium-catalyzed borylation of aryl iodides, bromides, and triflates using this compound also provides a pathway to boronic acids. researchgate.net

Synthesis of Borinic Acids and Borinate Adducts

This compound has proven to be a highly effective reagent for the synthesis of borinic acids, overcoming common challenges related to selectivity. mdpi.comacs.org A key issue in borinic acid synthesis is controlling the number of organic residues transferred to the boron center, which often results in mixtures of boronic and borinic acids. acs.org The use of this compound mitigates this issue; the donation of the nitrogen lone pair to the empty p-orbital of the boron atom reduces its Lewis acidity. acs.org This electronic effect alters the reaction equilibrium, allowing for a more controlled and selective synthesis. acs.org

A robust method involves the in situ formation of an aryl Grignard reagent under Barbier conditions, which then reacts with this compound. acs.orgacs.org This approach allows for precise control over the addition to the boron electrophile, selectively yielding diarylborinic acids. researchgate.netmdpi.com The reaction proceeds cleanly even when a slight excess (2.2 equivalents) of the aryl bromide is used. researchgate.netmdpi.com

A significant advantage of this methodology is that it does not require cryogenic temperatures or purification by column chromatography. acs.orgd-nb.info The borinic acids are isolated as analytically pure borinate adducts following a workup with reagents such as ethanolamine (B43304) or 8-hydroxyquinoline. acs.orgacs.orgamazonaws.comnih.gov This procedure is readily scalable, enabling the production of these compounds on a multigram scale. acs.orgd-nb.info

| Entry | Grignard Formation | Solvent | Isolated Yield (%) |

|---|---|---|---|

| 1 | Separate Addition | THF | 82 |

| 2 | Separate Addition | Et₂O | 49 |

| 3 | Barbier (in situ) | THF | 96 |

| 4 | Barbier (in situ) | Et₂O | 77 |

Polymerization and Dehydrogenation Chemistry

This compound is a key starting material in the synthesis of inorganic polymers, specifically polyaminoboranes, through both uncatalyzed and catalyzed pathways.

Uncatalyzed Formation of Polyaminoboranes with Primary Amines

A notable advancement is the development of a metal-free, uncatalyzed method for producing high molecular mass polyaminoboranes (PABs). researchgate.netresearchgate.net This process involves the direct reaction of monomeric this compound with primary amines (RNH₂). researchgate.netresearchgate.net In this reaction, this compound functions as a BH₂-transfer reagent. researchgate.netresearchgate.net It generates a transient primary aminoborane monomer in situ, which subsequently undergoes polymerization to form the PAB. researchgate.netresearchgate.net

Influence of Temperature and Solventless Conditions

The conditions of the uncatalyzed reaction, particularly temperature and the absence of a solvent, have a profound impact on the outcome. researchgate.net Research has shown that the solventless reaction of this compound with n-butylamine at ambient room temperature results in a mixture of various boron-containing species. researchgate.netacs.org

However, by lowering the reaction temperature, the selectivity of the polymerization is dramatically altered. researchgate.netacs.org This provides a mild, direct, and efficient metal-free pathway to high molecular mass PABs in good to high yields. researchgate.net

| Condition | Temperature | Primary Product(s) |

|---|---|---|

| Solventless | Room Temperature | Mixture of B(sp²)H, B(sp³)H₂, and B(sp³)H₃ species |

| Solventless | -40 °C | High-mass polybutylaminoborane [(n-Bu)NH-BH₂]n |

Catalytic Dehydrogenation/Dehydrocoupling of Amine-Boranes (e.g., Magnesocenophane Catalysis)

Beyond uncatalyzed methods, the dehydrogenation and dehydrocoupling of amine-boranes can be effectively achieved using catalysts. d-nb.infonih.gov A series of [n]magnesocenophanes have been identified as potent catalysts for this transformation, effectively catalyzing the dehydrogenation of substrates like diisopropylamine (B44863) borane (iPr₂NH·BH₃) under ambient conditions. d-nb.infonih.gov

Computational studies have shown that the catalytic activity is linked to the Lewis acidity of the magnesocenophane, which is a function of the tilt of the cyclopentadienyl (B1206354) moieties. d-nb.infonih.gov C acs.orgmagnesocenophane (1a), predicted to be the most Lewis acidic in its series, is also the most potent catalyst for the dehydrogenation of both dimethylamine (B145610) borane and diisopropylamine borane. d-nb.info The proposed mechanism is a ligand-assisted process that involves a stepwise transfer of a proton and a hydride. nih.gov

| Catalyst (5 mol%) | Time (h) | Conversion (%) |

|---|---|---|

| C acs.orgmagnesocenophane (1a) | 16 | >95 |

| Si acs.orgmagnesocenophane (1b) | 16 | 76 |

| C d-nb.infomagnesocenophane (1c) | 24 | 50 |

| Si d-nb.infomagnesocenophane (1d) | 24 | 23 |

Other Distinctive Reactivity Pathways

Carbenoid Insertions into Nitrogen-Boron Bonds (Aza-Matteson Homologations)

A significant advancement in the reactivity of aminoboranes, including this compound, is the development of the aza-Matteson reaction. This reaction pathway is a variation of the classic Matteson homologation, which traditionally involves the insertion of a carbenoid into a carbon-boron (C-B) bond to create valuable alkylboronates. researchgate.netnih.gov The aza-Matteson reaction, however, uniquely targets the nitrogen-boron (N-B) bond of aminoboranes for carbenoid insertion. researchgate.netnih.gov

This process facilitates the controlled, programmable synthesis of α- and β-boron-substituted tertiary amines starting from common secondary amines. researchgate.netnih.gov The key to this transformation is the careful selection of the carbenoid's leaving group and the use of specific Lewis acid activators. researchgate.net By modulating these components, chemists can achieve either a single methylene (B1212753) insertion or a double methylene insertion into the N-B bond. researchgate.netnih.gov

The reaction provides a powerful and efficient method for preparing complex amine-containing molecules. nih.gov The resulting boronate products are versatile intermediates that can undergo further functionalization. nih.gov This methodology has been successfully applied to the derivatization of bioactive molecules containing complex amine structures. nih.gov Furthermore, the process allows for sequential insertions using different carbenoids, adding another layer of synthetic utility. nih.gov This homologation represents a formal insertion of a carbenoid into the N-B bond, expanding the synthetic toolkit for creating diverse organoboron compounds. researchgate.net

Table 1: Comparison of Matteson and Aza-Matteson Homologations

| Feature | Matteson Homologation | Aza-Matteson Homologation |

| Target Bond | Carbon-Boron (C-B) | Nitrogen-Boron (N-B) |

| Substrate | Alkyl/Aryl Boronates | Aminoboranes (e.g., this compound) |

| Product | Homologated Alkylboronates | α- and β-Boron-Substituted Tertiary Amines researchgate.net |

| Key Control Elements | Carbenoid Reagent | Carbenoid Leaving Group, Lewis Acid Activators researchgate.net |

| Primary Application | Programmable synthesis of alkylboronates researchgate.net | Access to α- and β-boron-substituted tertiary amines from secondary amines researchgate.netnih.gov |

Derivatization for Gas-Chromatography Applications

Gas chromatography (GC) is a powerful analytical technique, but its application can be limited for compounds that have low volatility or poor thermal stability. sigmaaldrich.com this compound, like many amine-containing compounds, can present challenges for direct GC analysis due to the presence of active hydrogen atoms on the nitrogen, which can lead to peak tailing and poor chromatographic performance. thermofisher.com To overcome these issues, a chemical modification process known as derivatization is employed. sigmaaldrich.comjfda-online.com

Derivatization converts the analyte into a more "GC-amenable" form, typically by replacing active hydrogens with other functional groups to increase volatility and thermal stability. sigmaaldrich.comthermofisher.com This process improves peak shape, enhances separation, and increases detector response. jfda-online.com

For amine compounds, common derivatization strategies include:

Silylation: This involves reacting the analyte with a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a more volatile trimethylsilyl (B98337) (TMS) derivative. sigmaaldrich.comthermofisher.com The general reactivity for silylation is alcohols > phenols > carboxylic acids > amines > amides. sigmaaldrich.com

Acylation: This method uses acylating agents to introduce an acyl group.

In a specific application, this compound has been analyzed using gas chromatography with flame photometric detection following derivatization. sigmaaldrich.cn This demonstrates the practical necessity and utility of converting the aminoborane into a more suitable form for GC analysis. The derivatization step is crucial for obtaining accurate and reproducible chromatographic results for compounds like this compound.

Table 2: Common Derivatization Approaches for GC Analysis

| Derivatization Method | Common Reagents | Purpose |

| Silylation | BSTFA, MSTFA, TMCS | Replaces active hydrogens with a trimethylsilyl (TMS) group to increase volatility and stability. sigmaaldrich.comthermofisher.com |

| Acylation | Trifluoroacetic anhydride (B1165640) (TFAA) | Introduces an acyl group, converting polar N-H groups into less polar, more volatile derivatives. medcraveonline.com |

| Alkylation | Alkyl Halides | Introduces an alkyl group to increase volatility and improve chromatographic behavior. jfda-online.com |

Coordination Chemistry and Ligand Applications of Diisopropylaminoborane

Formation of Transition Metal Complexes

The interaction of the B-H bonds in diisopropylaminoborane with electron-rich transition metal centers leads to the formation of a class of compounds known as σ-borane complexes. This coordination is a key feature of its chemistry, allowing for the construction of diverse and reactive organometallic species.

This compound (H₂B-NiPr₂) readily coordinates to transition metals such as ruthenium (Ru), rhodium (Rh), and iridium (Ir) to form well-defined bis(σ-B−H) complexes. acs.org A series of isostructural complexes with the general formula [MH₂(η²:η²-H₂B−NiPr₂)(PCy₃)₂]ⁿ⁺ (where M = Ru, n = 0; M = Rh, n = 1; M = Ir, n = 1, and PCy₃ = tricyclohexylphosphine) have been synthesized and characterized. acs.org The synthesis involves the reaction of this compound with appropriate valence isoelectronic metal fragments. acs.org

In a related synthesis, the reaction of the amino(cyano)borane (iPr₂NBH(CN)) with a ruthenium dihydrogen complex, [RuH₂(η²-H₂)₂(PCy₃)₂], was found to proceed through the intermediate formation of a bis(σ-B-H) ruthenium complex, [RuH(CN)(H₂BNiPr₂)(PCy₃)₂]. nih.govresearchgate.netscispace.com This intermediate can subsequently lead to other products, but its formation highlights the facility with which this compound coordinates to the metal center. nih.govresearchgate.netscispace.com

| Metal (M) | Complex Formula | Charge (n) | Key Structural Feature |

|---|---|---|---|

| Ruthenium (Ru) | [RuH₂(η²:η²-H₂B−NiPr₂)(PCy₃)₂] | 0 | Neutral complex with a strong Ru-B interaction. acs.org |

| Rhodium (Rh) | [RhH₂(η²:η²-H₂B−NiPr₂)(PCy₃)₂]⁺ | +1 | Cationic complex with a weaker M-B interaction compared to Ru and Ir. acs.orgwhiterose.ac.uk |

| Iridium (Ir) | [IrH₂(η²:η²-H₂B−NiPr₂)(PCy₃)₂]⁺ | +1 | Cationic complex with a strong Ir-B interaction, intermediate between Ru and Rh. acs.org |

The bonding in these complexes is characterized by the aminoborane (B14716983) ligand interacting with the metal center via a four-center, four-electron interaction, resulting in a bis(σ-B−H) coordination mode. acs.org This type of bonding is distinct from classical Werner-type complexes and is a hallmark of σ-complexes, where the electron pair of a sigma bond (in this case, the B-H bond) coordinates to a metal center. acs.orgacs.org

Bis(σ-B−H) this compound Complexes (e.g., with Ru, Rh, Ir)

This compound as a Ligand in Catalytic Systems

Beyond forming stable complexes, this compound serves as a valuable reagent and ligand in catalytic processes, particularly in borylation reactions. These reactions are fundamental in organic synthesis for creating carbon-boron bonds, which are precursors to a wide array of functional groups.

This compound has been successfully employed as a boron source for the C-H borylation of arenes and heteroarenes. beilstein-journals.orgbeilstein-journals.orgresearchgate.net In one prominent system, an iridium(I) complex bearing a 1,3-dicyclohexylimidazol-2-ylidene (ICy) N-heterocyclic carbene (NHC) ligand efficiently catalyzes this transformation. beilstein-journals.orgbeilstein-journals.org This method is advantageous as it allows for the direct functionalization of simple arenes without the need for pre-installed directing groups. beilstein-journals.orgbeilstein-journals.org The resulting aminoborylated products are versatile intermediates that can be readily converted to other boronic acid derivatives. beilstein-journals.orgbeilstein-journals.org

In addition to iridium catalysis, this compound is used in palladium-catalyzed borylation reactions. It facilitates the mild conversion of aryl bromides and iodides into the corresponding arylboronic acids, tolerating various functional groups like esters and amines. researchgate.netorganic-chemistry.org

| Reaction Type | Catalyst System | Substrate | Product | Reference |

|---|---|---|---|---|

| C-H Borylation | Iridium(I) complex with 1,3-dicyclohexylimidazol-2-ylidene (ICy) ligand | Arenes and Heteroarenes | Aminoborylated arenes | beilstein-journals.org, beilstein-journals.org |

| Borylation of Aryl Halides | Palladium catalyst | Aryl bromides and iodides | Arylboronic acids | organic-chemistry.org |

Spectroscopic and Computational Characterization of Diisopropylaminoborane and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

A combination of sophisticated spectroscopic methods is employed to comprehensively elucidate the structural features of diisopropylaminoborane and its related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹¹B, variable temperature NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of this compound and its derivatives in solution. ¹H and ¹¹B NMR are particularly informative.

The ¹¹B NMR spectrum of this compound itself shows a characteristic triplet at approximately +35 ppm with a J-coupling constant of around 125 Hz, confirming the presence of a BH₂ group. clockss.org In the formation of derivatives, such as aryl(diisopropylamino)boranes, a shift in the ¹¹B NMR signal provides evidence of the new B-C bond. escholarship.org For instance, the reaction with Grignard reagents to form aryl(diisopropylamino)borohydride adducts results in a triplet signal around -12 ppm with a J-coupling constant of 78 Hz. clockss.org

¹H NMR spectroscopy complements the ¹¹B data, providing information about the protons in the diisopropylamino group and any organic substituents attached to the boron atom. For example, in the formation of polyaminoboranes from this compound, detailed multinuclear NMR studies, including ¹H NMR, are essential for characterizing the N-alkyl substituted polymer backbone. researchgate.net

Variable Temperature (VT) NMR is a powerful tool for studying dynamic processes, such as conformational exchange or the presence of equilibria in solution. blogspot.comnumberanalytics.com By altering the temperature, it is possible to slow down or speed up these processes, leading to changes in the NMR spectrum, such as the sharpening of broad peaks or the coalescence of multiple signals. ox.ac.ukoxinst.com This technique can reveal information about rotational barriers and the thermodynamics of conformational changes. blogspot.com For instance, in systems with restricted rotation, distinct signals for chemically equivalent protons may be observed at low temperatures, which then merge into a single peak as the temperature increases and the rotation becomes faster on the NMR timescale. oxinst.com

Table 1: Representative ¹¹B NMR Data for this compound and Related Species

| Compound/Species | Chemical Shift (δ, ppm) | Multiplicity | J-Coupling (Hz) | Reference |

|---|---|---|---|---|

| This compound (iPr₂NBH₂) | +35 | triplet | 125 | clockss.org |

| Bromomagnesium aryl(diisopropylamino)borohydride adduct | -12 | triplet | 78 | clockss.org |

| Amine-boranes | - | - | 95-98 | clockss.org |

| Aryl(diisopropylamino)borohydride adducts | - | - | 82-87 | clockss.org |

X-ray Crystallography and Diffraction Studies

For example, X-ray diffraction studies have been used to characterize the structures of various metal complexes incorporating this compound-derived ligands. csic.es The resulting crystal structures reveal the coordination mode of the borane (B79455) moiety to the metal center and provide insights into the nature of the metal-borane interaction. Furthermore, crystallographic analysis of derivatives like diarylborinic acids, which can be synthesized from this compound, has revealed dimeric structures formed through intermolecular hydrogen bonding. researchgate.net The ability to obtain single crystals suitable for X-ray diffraction is often a critical step in the complete characterization of a new compound. rsc.orgnumberanalytics.com

Table 2: Significance of X-ray Crystallography in Studying this compound Derivatives

| Structural Information Obtained | Importance |

|---|---|

| Bond lengths and angles | Provides precise geometric parameters of the molecule. |

| Molecular conformation | Determines the spatial arrangement of atoms in the solid state. |

| Intermolecular interactions | Reveals details about packing forces, such as hydrogen bonding. |

| Absolute configuration | Can establish the stereochemistry of chiral molecules. |

Vibrational Spectroscopy (e.g., IR, VCD, Raman) for Bonding and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR), Vibrational Circular Dichroism (VCD), and Raman techniques, offers valuable information about the bonding and conformational landscape of this compound and its derivatives. mjcce.org.mk These methods probe the vibrational modes of a molecule, which are sensitive to its structure and environment. chemrxiv.org

IR and Raman spectroscopy can identify characteristic functional groups and provide insights into the strength of chemical bonds. psu.edu For example, the B-H stretching frequencies in the IR spectrum are indicative of the electronic environment around the boron atom.

VCD, a chiroptical technique, is particularly useful for studying chiral derivatives of this compound. chemrxiv.org It measures the differential absorption of left and right circularly polarized infrared light, providing detailed information about the three-dimensional structure and absolute configuration of chiral molecules in solution. cas.cz By comparing experimental VCD spectra with those predicted by theoretical calculations, it is possible to determine the preferred conformations of flexible molecules. psu.edu The combination of IR, Raman, and VCD provides a comprehensive picture of the vibrational properties and conformational preferences of these compounds. psu.edu

Computational Chemistry and Theoretical Investigations

Computational methods are indispensable for complementing experimental data and providing a deeper understanding of the electronic structure, reactivity, and bonding in this compound and its derivatives.

Density Functional Theory (DFT) Studies on Reactivity and Mechanisms

Density Functional Theory (DFT) has become a primary computational tool for investigating the reactivity and reaction mechanisms of borane-containing compounds. acs.org DFT calculations can be used to model reaction pathways, determine the structures of transition states, and calculate reaction barriers, providing insights that are often difficult to obtain experimentally. researchgate.neticgm.fr

For instance, DFT studies have been employed to understand the mechanism of polyaminoborane formation from this compound and primary amines, revealing that the process is a kinetically controlled step-growth polymerization. researchgate.net Theoretical investigations have also shed light on the reactivity of this compound in frustrated Lewis pair (FLP) chemistry, where it can participate in the activation of small molecules. scholaris.ca By modeling the potential energy surfaces of these reactions, researchers can predict the most likely reaction pathways and identify key intermediates. researchgate.net

Natural Bond Orbital (NBO) Analysis of Metal-Borane Bonding

Natural Bond Orbital (NBO) analysis is a computational technique used to study chemical bonding by transforming the calculated wavefunction into a representation that aligns with the familiar Lewis structure concepts of localized bonds and lone pairs. uni-muenchen.dewikipedia.org NBO analysis provides a quantitative description of donor-acceptor interactions, which are crucial for understanding the nature of bonding, particularly in metal-borane complexes. aiu.edu

By examining the interactions between filled (donor) and empty (acceptor) NBOs, one can quantify the extent of electron delocalization and the strength of bonding interactions. wikipedia.org In the context of metal-diisopropylaminoborane complexes, NBO analysis can elucidate the nature of the metal-ligand bond, distinguishing between classical dative bonds and more complex interactions involving back-bonding from the metal to the borane ligand. researchgate.netwisc.edu This method provides valuable insights into the electronic factors that govern the structure and reactivity of these compounds.

Mechanistic Pathways of Polymerization and Dehydrogenation

The conversion of amine-borane adducts, including this compound and its derivatives, into polyaminoboranes is fundamentally a dehydropolymerization process. This transformation is generally understood to occur via a cascade-like mechanism involving two principal stages: the initial dehydrogenation of the amine-borane to generate a reactive monomer, followed by the polymerization of this monomer. nih.govacs.org The mechanistic details can vary significantly depending on whether the reaction is catalyzed or proceeds thermally without a catalyst.

General Mechanistic Framework

Dehydrogenation Pathways

The initial, often rate-determining, step of dehydrogenation can proceed through several distinct mechanistic pathways, particularly in metal-catalyzed systems. Three primary accepted pathways are:

Inner-Sphere B-H/N-H Activation : This involves the direct, either stepwise or concerted, activation of the B-H and N-H bonds of the amine-borane at the metal center. nih.gov

Metal-Ligand Cooperation (MLC) : In this pathway, both the metal center and a functional group on the ligand participate in the activation of the amine-borane. nih.gov DFT calculations and mechanistic studies on certain rhodium and iridium systems support this cooperative mechanism. acs.org

Amine-Promoted Hydride Transfer : This pathway is common for cationic metal catalysts. It involves the transfer of a hydride from the borane moiety to the metal center, facilitated by an amine, followed by a reprotonation step that releases H₂. nih.gov

In uncatalyzed systems, dehydrogenation occurs thermally. For instance, the reaction between this compound and primary amines can proceed without a catalyst to generate the necessary intermediates for polymerization. researchgate.net

Polymerization Pathways

Once the transient aminoborane (B14716983) monomer is formed, it undergoes rapid polymerization. The predominant mechanism for chain growth is a head-to-tail propagation. acs.orgresearchgate.net This process is initiated by a suitable nucleophile, which can be the catalyst itself, a free amine, or the terminal amine group of a growing polymer chain. acs.orgresearchgate.net

Computational studies using Density Functional Theory (DFT) have provided significant insight into this step. The calculations reveal that the head-to-tail chain propagation is a highly exergonic process with a remarkably low activation energy barrier.

| Propagation Step | Calculated Activation Barrier (ΔG‡) | Reference |

| Head-to-tail coupling of H₂B=NMeH (amine-initiated) | 3–7 kcal/mol | acs.orgresearchgate.net |

| Cooperative "PNHP" ligand-templated dehydrogenation | 19.6 kcal/mol | acs.orgresearchgate.net |

This low barrier explains the rapid nature of the polymerization once the aminoborane monomer is generated. acs.org In catalyzed systems, the catalyst can also serve as an initiator for this chain growth. researchgate.net

Uncatalyzed Pathway with this compound

A thorough investigation using multinuclear NMR spectroscopy on the solventless reaction of this compound with n-butylamine at room temperature revealed a mixture of distinct boron-containing species, confirming the complexity of the reaction mixture.

| Boron Species Type | 11B NMR Chemical Shift (δ) | Environment | Reference |

| B(sp²)H | Not specified | Aminoborane monomer/oligomer | researchgate.net |

| B(sp³)H₂ | Not specified | Polyaminoborane chain | researchgate.net |

| B(sp³)H₃ | Not specified | Amine-borane adducts | researchgate.net |

DFT calculations support the proposed mechanism, highlighting the strong influence of temperature on the reaction's outcome and confirming that the formation of the polyaminoborane product, (RNH-BH₂)n, results from this kinetically controlled step-growth process. researchgate.net

Advanced Synthetic Applications and Derivatization Strategies

Modular Synthesis of Functionalized Boronic Acid Derivatives

Diisopropylaminoborane serves as an effective borylating agent for the synthesis of a wide range of alkyl, aryl, and heteroaryl boronic acids. clockss.orgresearchgate.net This method provides a straightforward and modular route to these valuable synthetic intermediates. The process typically involves the reaction of this compound with organometallic reagents, such as Grignard reagents, at ambient or low temperatures. clockss.orggoogle.com This initial step forms an organo(diisopropylamino)borane intermediate. A key advantage of this method is that Grignard reagents tend to add only once to this compound, which prevents the formation of over-addition byproducts and allows for high selectivity. clockss.org

The reaction can be conveniently performed under Barbier conditions, where the Grignard reagent is generated in situ from an organic halide and magnesium metal in the presence of this compound. clockss.org This one-pot procedure is efficient and circumvents the need for low temperatures or expensive transition metal catalysts often required in other borylation methods. clockss.orggoogle.com Following the formation of the organo(diisopropylamino)borane, a simple acidic hydrolysis step yields the desired boronic acid in good to excellent yields. clockss.org The procedure is tolerant of various functional groups, although some, like nitriles, may react under certain conditions. organic-chemistry.org

The versatility of this method is demonstrated by its application to a diverse array of organic halides, as detailed in the table below.

Table 1: Synthesis of Various Boronic Acids Using this compound under Barbier Conditions This table is interactive. Users can sort and filter the data.

| Organic Halide | Product Boronic Acid | Yield (%) | Reference |

|---|---|---|---|

| Bromobenzene | Phenylboronic acid | 95 | clockss.org |

| 4-Bromotoluene | p-Tolylboronic acid | 97 | clockss.org |

| 4-Bromoanisole | 4-Methoxyphenylboronic acid | 96 | clockss.org |

| 1-Bromonaphthalene | 1-Naphthylboronic acid | 95 | clockss.org |

| 2-Bromopyridine | 2-Pyridinylboronic acid | 80 | clockss.org |

| 2-Bromothiophene | 2-Thienylboronic acid | 89 | clockss.org |

| Benzyl bromide | Benzylboronic acid | 90 | clockss.org |

Derivatization in Nucleophilic Dearomatization Reactions

The catalytic dearomatization of N-heteroarenes is a powerful strategy in organic synthesis for creating complex, three-dimensional molecules from simple, flat aromatic precursors. researchgate.netnih.gov This transformation is crucial for accessing structures prevalent in pharmaceuticals and natural products. nih.gov These reactions often involve the use of silicon or boron-containing compounds as reductants or derivatizing agents, activated by transition-metal or metal-free catalysts. nih.gov

Hydride sources are central to many reductive dearomatization pathways. While the direct application of this compound as a primary reagent in nucleophilic dearomatization of N-heteroarenes is a specialized area, its properties as a hydride donor are relevant. Lightweight inorganic hydrides, including amine boranes, are a significant class of materials for hydrogen storage and reduction reactions. acs.org The reactivity of this compound involves the transfer of its BH2 group or hydride species, which is fundamental to its role in other reductive processes, such as the reduction of nitriles and carbonyl compounds. researchgate.netorganic-chemistry.org Catalytic systems for dearomatization often rely on the generation of reactive hydride intermediates that add to the N-heterocycle. organic-chemistry.org While specific examples detailing the derivatization of this compound for this exact purpose are not widespread in the reviewed literature, its capacity to act as a hydride source positions it as a potentially valuable compound for developing new dearomatization methodologies.

Application in the Construction of Boron-Containing Inorganic Polymers and Materials

A significant application of this compound is in the synthesis of polyaminoboranes (PABs), a class of inorganic polymers with a backbone composed of alternating boron and nitrogen atoms. researchgate.netacs.org These materials are of interest as preceramic polymers for advanced boron nitride materials and as potential piezoelectric materials. researchgate.net

Research has demonstrated that this compound can function as a convenient "BH2" transfer reagent in reactions with primary amines to produce high-molecular-mass PABs. nih.gov A key innovation in this area is the development of a solventless, metal-free synthetic route that proceeds under mild conditions. nih.govuniv-rennes.fr The reaction outcome is highly dependent on temperature. For instance, the solventless reaction between this compound and n-butylamine at room temperature yields a mixture of various boron-containing species. nih.gov However, conducting the reaction at low temperatures selectively leads to the formation of high-mass polybutylaminoborane. researchgate.netnih.gov

This method avoids the use of expensive metal catalysts and the production of dihydrogen gas, which are common in traditional dehydrocoupling polymerizations of amine-boranes. The process is believed to occur via a kinetically controlled step-growth polymerization, involving the head-to-tail association of a transiently generated monoalkylamino-borane monomer. researchgate.net This strategy has been successfully extended to a variety of primary amines, providing a direct and efficient pathway to a range of functional PABs.

Table 2: Metal-Free Synthesis of High Molecular Mass Polyaminoboranes (PABs) from this compound This table is interactive. Users can sort and filter the data.

| Primary Amine | Conditions | Resulting Polymer | Molecular Weight (Mn, g/mol ) | Yield (%) | Reference |

|---|---|---|---|---|---|

| n-Butylamine | Low Temperature, Solvent-free | Poly(n-butylaminoborane) | High (not specified) | High | nih.gov |

| n-Propylamine | Low Temperature, Solvent-free | Poly(n-propylaminoborane) | 13,500 | 85 | researchgate.net |

| Benzylamine | Low Temperature, Solvent-free | Poly(benzylaminoborane) | 15,000 | 90 | researchgate.net |

Future Research Trajectories and Unexplored Frontiers

Development of Novel Catalytic Transformations

The reactivity of diisopropylaminoborane has been well-utilized in catalytic borylation reactions, particularly of aryl halides. researchgate.netbeilstein-journals.org However, the full potential of this reagent in catalysis is yet to be unlocked. Future research is expected to focus on expanding the scope of this compound in a variety of catalytic processes.

One promising area is the development of new iridium-catalyzed C-H borylation of arenes. beilstein-journals.org While initial studies have shown success with specific N-heterocyclic carbene (NHC) ligands, there is considerable room to explore a wider range of ligand systems to improve efficiency, regioselectivity, and substrate scope. beilstein-journals.org The development of catalytic systems that can achieve borylation under milder conditions and with broader functional group tolerance will be a key objective.

Furthermore, this compound could serve as a precursor for the in-situ generation of novel boron-based catalysts. Its ability to act as a "BH2" transfer reagent opens up possibilities for creating unique catalytic species for reactions beyond borylation, such as hydroboration and reductive transformations. grafiati.comscispace.com Research into the catalytic dehydrocoupling of amine- and phosphine-boranes, where this compound could play a role, is another area ripe for exploration. york.ac.uk

Exploration of New Materials Applications and Properties

This compound and its derivatives hold significant promise for the development of advanced materials with novel properties. Polyaminoboranes, which can be synthesized from this compound, are inorganic analogues of polyolefins and are of interest for their potential piezoelectric and pre-ceramic applications. researchgate.net

A significant breakthrough has been the metal-free, solventless synthesis of high molecular mass polyaminoboranes from this compound and primary amines at low temperatures. scispace.com This method provides an efficient and direct route to these polymers, opening the door for more extensive investigation of their material properties. scispace.com Future work will likely focus on:

Tuning Polymer Properties: Systematically varying the primary amine used in the polymerization to tailor the properties of the resulting polyaminoboranes for specific applications. The synthesis of polyallylaminoborane, for instance, introduces side-chain unsaturation, offering potential for further functionalization. scispace.com

Optoelectronic and Sensory Materials: The synthesis of sterically hindered aminoarylboranes from this compound has shown potential for applications in optoelectronic devices like OLEDs and photovoltaic cells, as well as in bio-imaging and sensory materials. researchgate.net Further research into the photophysical properties of these materials is warranted. researchgate.net

Hydrogen Storage: While not a primary focus of recent research, the broader class of amine-boranes has been investigated for hydrogen storage. purdue.edursc.orgumontpellier.fr The fundamental understanding of B-N bonding and hydrogen release from compounds derived from this compound could contribute to the design of new hydrogen storage materials. univ-rennes.frdntb.gov.ua

Advanced Mechanistic Insights via Combined Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing applications and designing new ones. The combination of advanced experimental techniques and computational studies will be instrumental in achieving this.

For instance, in the iridium-catalyzed C-H borylation, while a plausible catalytic cycle has been proposed, detailed mechanistic studies are needed to fully elucidate the roles of the ligand, base, and solvent. beilstein-journals.org Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into transition states and reaction pathways. d-nb.info

Similarly, the mechanism of the uncatalyzed formation of polyaminoboranes from this compound is an area of active investigation. researchgate.netacs.org While a kinetically controlled step-growth polymerization process has been suggested, further studies are needed to fully understand the influence of temperature and the nature of the transient monomeric species. scispace.comresearchgate.net Isotopic labeling studies, kinetic analysis, and in-situ spectroscopic monitoring, coupled with computational modeling, will be essential to unravel the complexities of these polymerization reactions. acs.orgwhiterose.ac.uk

The reaction of Grignard reagents with this compound has also presented mechanistic questions, with two potential pathways identified. clockss.org Further investigation is required to fully understand the role of byproducts like bromomagnesium diisopropylaminoborohydride and to refine the reaction conditions for even greater efficiency and scope. clockss.org

By pursuing these future research trajectories, the scientific community can continue to unlock the full potential of this compound as a versatile building block in organic synthesis and a precursor to innovative materials.

常见问题

Q. What are the optimized solventless methods for synthesizing high-molecular-mass polyaminoboranes from diisopropylaminoborane?

The solventless reaction involves mixing this compound (DIAB) with primary amines (e.g., n-butylamine) at low temperatures (-40°C to 0°C), avoiding catalysts or solvents. This method produces polyaminoboranes with molecular masses exceeding 50,000 g/mol (measured via SEC). Key variables include stoichiometric ratios and amine substituent bulkiness, which influence polymerization efficiency .

Q. How do reaction temperatures affect the outcome of this compound polymerization?

At room temperature, DIAB reacts with primary amines to form mixtures of B(sp²)H, B(sp³)H₂, and B(sp³)H₃ species, while low temperatures (-40°C) favor selective polymerization into high-mass polyaminoboranes. This kinetic control avoids side reactions and enables isolation of structurally defined polymers .

Q. What spectroscopic techniques are critical for characterizing polyaminoboranes?

- ¹¹B NMR : Identifies boron environments (e.g., sp² vs. sp³ hybridization) and quantifies species ratios.

- ¹H NMR : Resolves non-equivalent methylenic protons near the B–N backbone, revealing substituent rigidity .

- SEC : Measures molecular mass and polydispersity (PDI ≈ 1.5–2.5), indicating step-growth polymerization .

Advanced Research Questions

Q. How does computational modeling rationalize the polymerization mechanism of this compound?

DFT studies reveal a kinetically controlled, head-to-tail step-growth mechanism. The reaction proceeds via transient monomeric RNH-BH₂ species, with intramolecular pathways (ΔG‡ ≈ 18–21 kcal/mol) favored over intermolecular routes at low temperatures. Temperature modulates activation barriers, directing selectivity toward polymerization over oligomerization .

Q. What strategies address contradictions in molecular mass data between uncatalyzed and catalyzed polyaminoborane syntheses?

Metal-catalyzed dehydropolymerization (e.g., Ir or Ru catalysts) typically yields lower-molecular-mass polymers (≈10,000 g/mol) due to chain-transfer side reactions. In contrast, uncatalyzed DIAB routes avoid dihydrogen evolution and salt formation, enabling higher masses (≈50,000–100,000 g/mol). Discrepancies arise from mechanistic differences: catalyzed routes follow chain-growth mechanisms, while DIAB polymerization is step-growth .

Q. How can unsaturated substituents be incorporated into polyaminoboranes, and what challenges arise?

Allylamine reacts with DIAB to form polyallylaminoborane (I-allyl), the first example of side-chain unsaturation in polyaminoboranes. Challenges include stabilizing the unsaturated group during polymerization and avoiding cross-linking. Characterization requires solid-state ¹H NMR and FTIR to confirm structural integrity and monitor BH₂ group stability .

Q. What methodological insights resolve ambiguities in kinetic vs. thermodynamic control of DIAB reactions?

Kinetic control dominates at low temperatures, favoring polymerization (ΔG‡ ≈ 20 kcal/mol). At higher temperatures, thermodynamic pathways lead to cyclotriborazane formation (ΔG ≈ -44.7 kcal/mol). Time-resolved ¹¹B NMR and Arrhenius analysis differentiate these pathways, with activation energy calculations guiding optimal reaction design .

Data Contradiction Analysis

Q. Why do some studies report insoluble polyaminoboranes, while others achieve processable polymers?

Solubility depends on substituent hydrophobicity and backbone rigidity. For example, polyaminoborane I-H (R = H) is insoluble due to strong intermolecular B–N interactions, while I-Me (R = methyl) dissolves in THF. SEC and solubility tests in polar vs. nonpolar solvents clarify these differences .

Q. How do discrepancies in catalytic vs. uncatalyzed reduction outcomes inform reaction design?

DIAB reduces nitriles to primary amines with LiBH₄ catalysis, but selectivity is lost in the presence of aldehydes. In contrast, uncatalyzed polymerization avoids such side reactions. Comparative studies using GC-MS and kinetic profiling highlight the role of lithium ions in modulating reduction pathways .

Methodological Best Practices

- Synthetic Reproducibility : Ensure DIAB purity (via ¹¹B NMR) and strict temperature control (-40°C) to prevent oligomerization .

- Analytical Cross-Validation : Combine SEC, NMR, and FTIR to confirm polymer structure and rule out side products .

- Mechanistic Probes : Use isotopic labeling (e.g., D₂O quenching) or in situ spectroscopy to track BH₂ transfer kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。